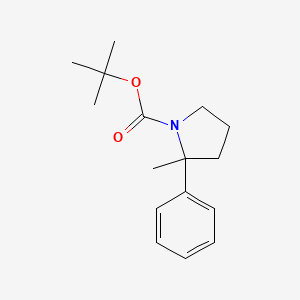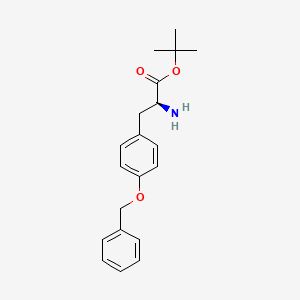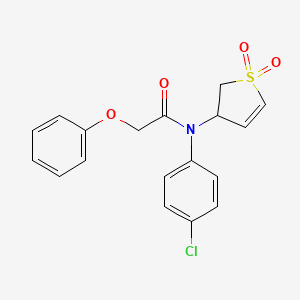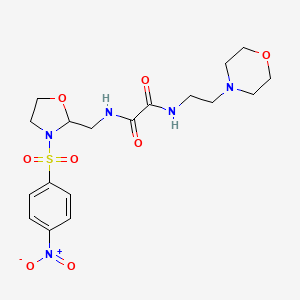
2,3-dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 2,3-dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one, is a derivative of the benzoxazepine family, which is a class of heterocyclic compounds containing a seven-membered ring system composed of benzene fused to a seven-membered ring containing nitrogen and oxygen atoms. These compounds are of significant interest due to their potential pharmacological properties, including muscarinic receptor antagonism .
Synthesis Analysis
The synthesis of related benzoxazepine derivatives has been explored through various methods. One approach involves the base-promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane to a benzyl chloride derivative, followed by desilylation, oxidation, and cyclization via reductive amination . Another method includes the use of ring-closing metathesis to prepare dihydrobenzazepines, which are then hydroxylated and oxidized to yield tetrahydrobenzazepinones . Additionally, reductive amination of benzyl alkyl ketones and the addition of Grignard reagents to oxazolidines derived from phenylacetaldehydes have been utilized to synthesize 1,4-disubstituted tetrahydrobenzazepines .
Molecular Structure Analysis
Conformational analysis of benzoxazepine derivatives, including 2,3-dihydro-2,2-dimethyl-1,4-benzoxazepines, has been performed using temperature-dependent NMR measurements and corroborated by computational methods. These studies have shown that substituents can significantly affect the ring inversion process . The molecular structures of certain benzoxazepine derivatives have been confirmed by X-ray diffraction, providing insight into their three-dimensional conformation .
Chemical Reactions Analysis
Benzoxazepine derivatives can undergo various chemical reactions, including N-acylation, amide reduction, and N-alkylation, to yield a diverse array of compounds with potential biological activity . The reactivity of these compounds in acidic or basic media has also been explored, revealing transformations such as ring cleavage and the formation of acrylamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazepine derivatives are closely related to their molecular structure. The 1H and 13C NMR spectra of these compounds have been interpreted in terms of conformational equilibria, with a preference for boat conformations of the seven-membered ring . The p.m.r. spectra have been used to distinguish between isomeric benzoxazepinones, providing valuable information on their structural properties . The crystal structure analysis has revealed that intermolecular interactions, such as hydrogen bonds and C-H...O interactions, play a role in the solid-state arrangement of these molecules .
Wissenschaftliche Forschungsanwendungen
Hyponatremia Treatment
One study explored the use of a non-peptide V2 arginine vasopressin (AVP) antagonist, closely related to 2,3-dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one, for treating hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH). This research found that the compound effectively increased urine volume and decreased urinary osmolality, suggesting its potential as a therapeutic agent for hyponatremia in SIADH patients (Saito et al., 1997).
Olfactory Applications
Another area of research focused on the synthesis of compounds related to 2,3-dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one for their intense marine and spicy-vanillic odor properties. These studies have implications for developing new olfactory compounds with potential applications in perfumery and flavoring industries (Kraft et al., 2010).
Chemical Synthesis
Research has also delved into the chemical synthesis of benzoxazepinones, including 2,3-dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one, through the Schmidt reaction of chromanones. This work contributes to the field of organic chemistry by providing methods for synthesizing complex compounds with potential applications in material science and pharmaceuticals (Levai et al., 1992).
Antioxidant and Anticancer Activity
Furthermore, research on benzoxazepine derivatives, including structural analogs of 2,3-dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one, has shown potential antioxidant and anticancer activities. These compounds were synthesized and evaluated for their effectiveness in inhibiting cancer cell proliferation, showcasing the diverse potential of benzoxazepine derivatives in medicinal chemistry and drug development (Neochoritis et al., 2010).
Eigenschaften
IUPAC Name |
2,2-dimethyl-3,4-dihydro-1,4-benzoxazepin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(2)7-12-10(13)8-5-3-4-6-9(8)14-11/h3-6H,7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJOWQDUADJYAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)C2=CC=CC=C2O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one | |
CAS RN |
144537-21-3 |
Source


|
| Record name | 2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2517227.png)
![5-Bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinylamine](/img/structure/B2517231.png)
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate](/img/structure/B2517233.png)



![3-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B2517241.png)




